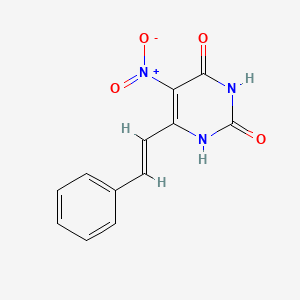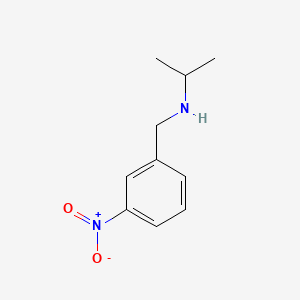![molecular formula C11H12N2O4 B3860540 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide](/img/structure/B3860540.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide
Übersicht
Beschreibung
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide is a complex organic compound characterized by the presence of a benzodioxole ring, an imine group, and a hydroxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-amino-2-hydroxypropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide exerts its effects involves interactions with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzodioxole ring may interact with cellular receptors or signaling pathways, modulating biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-thiourea: Shares the benzodioxole and imine functionalities but differs in the presence of a thiourea group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring and exhibits similar biological activities.
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both hydroxy and amide functionalities allows for versatile interactions in chemical and biological systems, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)11(15)13-12-5-8-2-3-9-10(4-8)17-6-16-9/h2-5,7,14H,6H2,1H3,(H,13,15)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWKGBOOVGGPPP-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B3860461.png)
![4-fluoro-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3860467.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B3860468.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B3860473.png)
![1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone]](/img/structure/B3860478.png)
![6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3860490.png)
![2-[4-(3-Chlorophenoxy)butylamino]ethanol](/img/structure/B3860505.png)

![4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B3860514.png)


![2-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3860538.png)
![N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide](/img/structure/B3860548.png)

